3-(3-Cyclohexylpropyl)-2,4-quinolinediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5427-45-2 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(3-cyclohexylpropyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H23NO2/c20-17-14-10-4-5-12-16(14)19-18(21)15(17)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2,(H2,19,20,21) |
InChI Key |
MYEOTJDGYRQIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Cyclohexylpropyl 2,4 Quinolinediol and Diverse 2,4 Quinolinediol Derivatives
Classical Strategies for 2,4-Quinolinediol (B147529) Synthesis
The foundational methods for constructing the 2,4-quinolinediol core have been established for over a century, relying on the cyclization of appropriately substituted aromatic precursors. These classical routes, while effective, often require harsh reaction conditions.
Condensation Reactions from ortho-Substituted Aromatic Precursors
One of the most fundamental and versatile methods for quinoline (B57606) synthesis is the Friedländer annulation. researchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester, typically under acidic or basic catalysis. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted quinolines by varying the starting materials.
A notable example is the synthesis of 2,4-diarylquinolines through an oxidative annulation of o-allylanilines, which can be achieved using chloranil (B122849) as a recyclable oxidant. organic-chemistry.org This approach provides good yields and accommodates various substituents on the aniline (B41778) and allyl groups. organic-chemistry.org
Modified Conrad-Limpach and Camps Cyclization Approaches
The Conrad-Limpach synthesis is a cornerstone in the preparation of 4-hydroxyquinolines. wikipedia.orgsynarchive.com This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The choice of a high-boiling inert solvent is crucial for achieving high yields in the cyclization step. wikipedia.orgnih.gov It is important to note that the product, often depicted as a hydroxyquinoline, exists predominantly in the quinolone (keto) form. wikipedia.org
The Camps cyclization provides another route to hydroxyquinolines, starting from an o-acylaminoacetophenone. wikipedia.orgchem-station.com This reaction, typically base-catalyzed, can lead to the formation of two different hydroxyquinoline isomers, with the product ratio depending on the reaction conditions and the structure of the starting material. wikipedia.orgmdpi.com Similar to the Conrad-Limpach product, the resulting compounds are believed to exist mainly as quinolones. wikipedia.org A modern variation of the Camps cyclization involves a two-step synthesis of 2-aryl-4-quinolones from o-halophenones, proceeding via a copper-catalyzed amidation followed by a base-mediated cyclization. wikipedia.org
| Classical Synthesis | Starting Materials | Key Features | Product |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone and a compound with an active α-methylene group | Acid or base-catalyzed condensation and cyclodehydration. researchgate.net | Substituted Quinolines |
| Conrad-Limpach Synthesis | Anilines and β-ketoesters | Forms a Schiff base intermediate, requires high-temperature cyclization. wikipedia.orgsynarchive.com | 4-Hydroxyquinolines (predominantly as 4-quinolones) wikipedia.org |
| Camps Cyclization | o-Acylaminoacetophenones | Base-catalyzed intramolecular cyclization, can yield isomeric products. wikipedia.orgchem-station.com | Hydroxyquinolines (predominantly as quinolones) wikipedia.org |
Synthetic Routes Initiated from Indole-2,3-dione Ring Systems
Indole-2,3-diones (isatins) serve as versatile precursors for the synthesis of various heterocyclic compounds, including quinoline derivatives. For instance, the reaction of indoline-1,3-dione with alkyl or aryl substituted aldehydes in the presence of tert-butyl hydroperoxide (TBHP) and potassium carbonate (K2CO3) in DMSO leads to the formation of 4-quinolone derivatives in high yields. preprints.org Furthermore, the synthesis of pyridino[2,3-f]indole-4,9-dione derivatives, which contain a quinoline-like core, can be accomplished starting from indole-2,3-dione precursors. nih.gov
Modern and Sustainable Synthetic Innovations
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, environmentally friendly, and sustainable methods. This has led to significant innovations in the synthesis of 2,4-quinolinediol derivatives.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.orgnih.gov The synthesis of various quinoline derivatives has been successfully enhanced through microwave assistance. For example, the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones from substituted methyl anthranilate and iso(thio)cyanates proceeds efficiently under microwave irradiation without the need for a catalyst or base. nih.gov Similarly, the Combes cyclization for the synthesis of 2-methylquinolin-4(1H)-one derivatives is significantly accelerated under microwave conditions. asianpubs.org The synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs has also been effectively achieved using microwave-induced reactions. semanticscholar.org
| Microwave-Assisted Synthesis | Starting Materials | Catalyst/Conditions | Advantages |
| 2,4(1H,3H)-quinazolinediones | Substituted methyl anthranilate, iso(thio)cyanates | DMSO/H2O, no catalyst/base | Efficient, convenient, good yields, high purity. nih.gov |
| 2-Methyl-4-quinolinones | Anilines, acetylacetone | NKC-9 resin (reusable catalyst), solvent-free | High yields, short reaction times. asianpubs.org |
| 4-Methoxy-1-methyl-2-quinolinones | Aniline, diethyl malonate | p-toluenesulfonic acid | Fast, convenient, good yields. semanticscholar.org |
Green Chemistry Protocols (e.g., Solvent-Free, Biocatalytic, Photocatalytic Syntheses)
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of quinolinediol synthesis, this has led to the development of several innovative protocols.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved efficiency. rsc.org A notable example is the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a reusable heterogeneous catalyst under solvent-free conditions. rsc.org Another approach involves the reaction of substituted aldimines and styrenes at elevated temperatures without any solvent or catalyst to produce functionalized quinolines. jocpr.com
Biocatalytic Synthesis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net Monoamine oxidase (MAO-N) enzymes have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. researchgate.net In a different approach, horseradish peroxidase (HRP) has been employed in the synthesis of 2-quinolone compounds from N-cyclopropyl-N-alkylanilines. researchgate.net These biocatalytic methods operate under mild conditions and demonstrate high specificity.
Photocatalytic Synthesis: Visible-light photocatalysis represents a sustainable strategy for driving organic reactions. The synthesis of 2-quinolones has been achieved using Eosin Y as a photocatalyst, which promotes the reaction of α-diazo acetamides under mild conditions. scilit.com Another green approach utilizes curcumin-sensitized titanium dioxide (TiO2) nanoparticles for the visible light-driven synthesis of quinazoline (B50416) derivatives in a one-pot, three-component reaction. nih.gov Photocatalytic methods have also been applied to the cyclization of o-alkynylaryl isocyanides in the presence of iodine to yield 2,4-diiodoquinolines. nih.gov
| Green Chemistry Protocol | Methodology | Key Features |
| Solvent-Free Synthesis | Reaction of substrates without a solvent, often with a reusable catalyst like zeolite. rsc.orgjocpr.com | Reduces waste, environmentally friendly, often high efficiency. rsc.org |
| Biocatalytic Synthesis | Use of enzymes like MAO-N or HRP to catalyze reactions. researchgate.netresearchgate.net | High selectivity, mild reaction conditions, environmentally benign. researchgate.net |
| Photocatalytic Synthesis | Use of visible light and a photocatalyst (e.g., Eosin Y, Curcumin-TiO2) to drive reactions. scilit.comnih.gov | Sustainable energy source, mild conditions, novel reactivity. scilit.commdpi.com |
Metal-Catalyzed Coupling Reactions for Functionalization
Transition-metal catalysis, particularly with palladium, offers a powerful tool for the functionalization of the quinoline core. These methods often proceed via C-H activation, allowing for the direct introduction of various substituents. While direct C3-alkylation of quinolines can be challenging, metal-catalyzed cross-coupling reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline ring. For instance, palladium-catalyzed reactions can be employed to couple quinoline derivatives with a range of partners.
In a broader context of quinoline functionalization, palladium-catalyzed cross-coupling reactions have been extensively reviewed. These reactions often require pre-functionalized starting materials, such as haloquinolines, which can then be coupled with organometallic reagents.
One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to constructing complex molecular scaffolds like the quinolinediol core in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates and often leading to high yields and structural diversity. nih.gov
A notable example is the synthesis of functionalized 8-hydroxy-1,2-dihydroquinoline derivatives, which has been achieved through a one-pot, three-component reaction. synarchive.comnih.gov This particular method involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an aminophenol in the presence of a catalyst, such as ammonium (B1175870) acetate, in ethanol. synarchive.comnih.gov The reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and subsequent cyclization and rearrangement to furnish the quinoline scaffold. synarchive.com Although this example leads to a dihydroquinoline derivative, it highlights the power of MCRs in rapidly assembling the core structure, which can then be a precursor to the fully aromatic 2,4-quinolinediol system. The versatility of MCRs allows for the incorporation of a wide array of substituents by simply varying the initial building blocks. nih.gov
| Aldehyde | Active Methylene Compound | Amine | Catalyst | Solvent | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Aminophenol | Ammonium Acetate | Ethanol | 8-Hydroxy-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbonitrile | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | 2-Aminophenol | Ammonium Acetate | Ethanol | 2-Oxo-4-(4-chlorophenyl)-8-hydroxy-1,2-dihydroquinoline-3-carbonitrile | 95 |
| 4-Methylbenzaldehyde | Malononitrile | 2-Aminophenol | Ammonium Acetate | Ethanol | 8-Hydroxy-2-oxo-4-(p-tolyl)-1,2-dihydroquinoline-3-carbonitrile | 92 |
This table presents illustrative data on the synthesis of quinoline derivatives via a one-pot multicomponent reaction, demonstrating the high efficiency of this methodology. synarchive.comnih.gov
Targeted Functionalization and Substituent Introduction Strategies
Following the construction of the 2,4-quinolinediol scaffold, the introduction of the specific 3-(3-cyclohexylpropyl) side chain and further derivatization can be achieved through targeted functionalization strategies.
Regioselective Alkylation and Arylation at the Quinoline Core
The introduction of alkyl or aryl groups at specific positions of the quinoline nucleus is a critical step in the synthesis of derivatives like 3-(3-cyclohexylpropyl)-2,4-quinolinediol. Regioselectivity, the control of the position of the incoming substituent, is a key challenge.
A highly relevant and efficient method for the C3-alkylation of 2,4-quinolinediols is a one-pot reductive alkylation. This process involves a Knoevenagel condensation of the 2,4-quinolinediol with an aldehyde, followed by a reduction in the same pot. For the synthesis of the title compound, this would involve the reaction of 2,4-quinolinediol with 3-cyclohexylpropanal (B19633) in the presence of a reducing agent like Hantzsch ester. This method is operationally simple and provides access to a wide range of C3-alkylated quinoline and pyridine (B92270) diols in good yields.
| 2,4-Quinolinediol | Aldehyde | Reducing Agent | Solvent | Product |
| 4-Hydroxyquinolin-2(1H)-one | Cyclohexanecarbaldehyde | Hantzsch Ester | Dichloroethane | 3-(Cyclohexylmethyl)-4-hydroxyquinolin-2(1H)-one |
| 4-Hydroxy-6-methylquinolin-2(1H)-one | Benzaldehyde | Hantzsch Ester | Dichloroethane | 3-Benzyl-4-hydroxy-6-methylquinolin-2(1H)-one |
| 4-Hydroxyquinolin-2(1H)-one | Propanal | Hantzsch Ester | Dichloroethane | 4-Hydroxy-3-propylquinolin-2(1H)-one |
This table illustrates the scope of the one-pot reductive alkylation for the C3-functionalization of 2,4-quinolinediols.
Derivatization of Hydroxyl and Nitrogen Positions
The hydroxyl groups at positions 2 and 4, as well as the nitrogen atom of the quinolinediol scaffold, are amenable to further derivatization, allowing for the fine-tuning of the molecule's properties. These functional groups can undergo a variety of chemical transformations.
The hydroxyl groups can be alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed by treating the quinolinediol with an appropriate alkyl halide or acyl halide in the presence of a base. The nitrogen atom, in the quinolone tautomeric form, can also be alkylated or acylated. The relative reactivity of the N-H and O-H groups can often be controlled by the choice of reagents and reaction conditions. For instance, in the synthesis of 8-hydroxy-1,2-dihydroquinoline derivatives, the reaction conditions can be optimized to favor either N- or O-functionalization. synarchive.com
Reactivity and Chemical Transformations of the 2,4 Quinolinediol Scaffold
Oxidation Pathways and Derivative Formation
The 2,4-quinolinediol (B147529) system is susceptible to oxidation, primarily yielding quinoline-2,4-dione derivatives. researchgate.net This transformation involves the conversion of the hydroxyl groups into carbonyl functionalities, a common reaction for hydroquinone-type structures. mdpi.com The oxidation can be achieved using various oxidizing agents. Quinones are electrophilic Michael acceptors, a property that is stabilized by conjugation. nih.gov
The formation of quinone species is a significant metabolic pathway for many drug molecules, often mediated by cytochrome P450 enzymes. nih.gov This process can lead to the generation of reactive metabolites that can interact with biological macromolecules. nih.gov While specific oxidation studies on 3-(3-Cyclohexylpropyl)-2,4-quinolinediol are not extensively documented, the general principles of hydroquinone (B1673460) oxidation suggest that it would undergo a similar transformation to the corresponding dione.
High-potential para-quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are potent oxidizing agents often used to promote hydride abstraction. libretexts.org Catalytic methods for quinone regeneration, employing transition metals or electrochemistry with oxygen as the terminal oxidant, have also been developed. libretexts.org
Table 1: Examples of Oxidizing Agents for Hydroquinone Systems
| Oxidizing Agent | Reaction Type | Reference |
| Silver Oxide (Ag₂O) | Thermal Oxidation | masterorganicchemistry.com |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Hydride Abstraction | libretexts.org |
| Chloranil | Hydride Abstraction | libretexts.org |
| Cytochrome P450 Enzymes | Metabolic Oxidation | nih.gov |
Reduction Reactions and Hydroquinoline Generation
The 2,4-quinolinediol scaffold can be reduced to various hydroquinoline derivatives. researchgate.net A common method for this transformation is catalytic hydrogenation, which typically involves the use of molecular hydrogen (H₂) and a metal catalyst. researchgate.net This process can lead to the saturation of the heterocyclic ring, yielding 1,2,3,4-tetrahydroquinolines. youtube.comyoutube.comresearchgate.net
The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, nickel-based catalysts have been employed for the synthesis of hydroquinolines from nitroaldehydes and ketones through a multi-step sequence involving hydrogenation. rsc.org Ruthenium and rhodium complexes have also been shown to be effective for the hydrogenation of quinolines. youtube.com
Transfer hydrogenation represents an alternative to the use of H₂ gas, employing hydrogen donor molecules like H₃N·BH₃. youtube.com This method has been successfully used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. youtube.com The reduction of the quinone form back to the hydroquinone is a reversible process, crucial in many biological electron transport chains. mdpi.com
Table 2: Catalytic Systems for Quinoline (B57606) Hydrogenation
| Catalyst System | Product Type | Reference |
| [Ru(p-cymene)Cl₂]₂/I₂ | 1,2,3,4-Tetrahydroquinolines | youtube.com |
| Cobalt-amido complex / H₃N∙BH₃ | 1,2-Dihydroquinolines | youtube.com |
| Pd/Nitrogen-doped carbon | 1,2,3,4-Tetrahydroquinolines | researchgate.net |
| Nickel nanostructured catalyst | Hydroquinolines | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions
The quinoline nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, with the site of attack depending on the reaction conditions and the nature of the substituent. nih.govnih.gov
Electrophilic Substitution: Electrophilic attack on the quinoline ring generally occurs on the benzene (B151609) ring (carbocyclic part) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. nih.govmdpi.com The positions most susceptible to electrophilic substitution are C-5 and C-8. nih.govmdpi.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. nih.govlibretexts.orgmdpi.com The hydroxyl groups at positions 2 and 4 are activating and would direct incoming electrophiles, although the specifics can be complex due to the tautomeric nature of the scaffold.
Nucleophilic Substitution: Nucleophilic substitution, on the other hand, preferentially occurs on the electron-deficient pyridine ring, typically at positions 2 and 4. nih.govnih.govresearchgate.net The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. For instance, 4-chloroquinolines readily undergo nucleophilic substitution with various nucleophiles like amines, alcohols, and thiols. nih.govmasterorganicchemistry.com The hydroxyl groups of the 2,4-quinolinediol can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃), thereby activating the scaffold for subsequent nucleophilic substitutions. nih.gov
Alkylation and Acylation Reactions for Diverse Derivatization
The hydroxyl and amine functionalities of the 2,4-quinolinediol scaffold provide handles for extensive derivatization through alkylation and acylation reactions. These reactions can occur at the oxygen (O-alkylation/acylation), nitrogen (N-alkylation/acylation), or carbon (C-alkylation) atoms, depending on the tautomeric form present and the reaction conditions.
A one-pot reductive alkylation of 2,4-quinolinediols at the C-3 position has been developed using a Hantzsch ester-mediated Knoevenagel condensation-reduction sequence with various aldehydes. nih.gov The alkylation of 2-phenyl-4-quinolones has shown that N-alkylation is favored in the presence of a 5-hydroxyl group, while its absence can lead to O-alkylation.
Acylation reactions, such as the Friedel-Crafts acylation, can introduce acyl groups onto the aromatic ring. More directly, the hydroxyl groups of the 2,4-quinolinediol can be acylated. For example, 4-hydroxyquinolin-2-ones can be acetylated at the C-3 position using acetyl chloride in the presence of a catalyst like polyphosphoric acid (PPA).
Table 3: Representative Alkylation and Acylation Reactions of the 2,4-Quinolinediol Scaffold
| Reaction Type | Reagents | Position of Functionalization | Reference |
| Reductive C3-Alkylation | Aldehyde, Hantzsch ester | C-3 | nih.gov |
| N-Alkylation | Alkyl halide | N-1 | |
| O-Alkylation | Alkyl halide | O-4 | |
| C3-Acetylation | Acetyl chloride, PPA | C-3 | |
| Deacylative Alkylation | Alkyl halide, Base | C-3 |
Tautomeric Equilibria and Structural Characterization (e.g., Keto-Enol, Hydrazone Forms)
A key feature of the this compound is its existence in multiple tautomeric forms. The most significant is the keto-enol tautomerism, where the compound can exist as the 2,4-dihydroxyquinoline (enol-enol form), 4-hydroxy-2-quinolone (keto-enol form), or 2-hydroxy-4-quinolone (enol-keto form), and the quinoline-2,4-dione (keto-keto form). researchgate.netmdpi.com The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents. nih.govnih.gov For many related systems, the 4-hydroxy-2-quinolone tautomer is a major contributor in solution. mdpi.com The presence of a substituent at the 3-position can further influence this equilibrium. rsc.org
The carbonyl group in the keto tautomers can react with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are a common method for the derivatization of carbonyl compounds and have been applied to quinoline systems to generate a wide range of hydrazone derivatives with potential biological activities. researchgate.net
The different tautomers can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. rsc.orgmdpi.comnih.gov For instance, the presence of a strong intramolecular hydrogen bond can stabilize the enol form. nih.gov
Table 4: Common Tautomeric Forms of the 2,4-Quinolinediol Scaffold
| Tautomeric Form | Key Structural Features |
| 2,4-Dihydroxyquinoline | Two hydroxyl groups, fully aromatic quinoline ring |
| 4-Hydroxy-2-quinolone | One hydroxyl group, one carbonyl group |
| 2-Hydroxy-4-quinolone | One hydroxyl group, one carbonyl group |
| Quinoline-2,4-dione | Two carbonyl groups |
| Hydrazone Derivative | C=N-NH- linkage from reaction with hydrazine |
Mechanistic Investigations into the Biological Activities of 2,4 Quinolinediol Derivatives
Antimicrobial Activity Studies
In Vitro Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
No data is available on the in vitro efficacy of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol against bacterial strains such as Staphylococcus aureus or Escherichia coli.
Molecular Mechanisms of Antimicrobial Action (e.g., gene expression, enzyme targeting)
There are no studies detailing the molecular mechanisms of antimicrobial action for this compound, including its effects on gene expression or enzyme targeting.
Resistance Mechanisms in Microorganisms
No information exists on the development of resistance mechanisms in microorganisms to this compound.
Anticancer Activity Studies
Cellular Target Interactions and Apoptosis Induction in Cancer Cell Lines
There is no research available on the cellular target interactions or the induction of apoptosis in any cancer cell lines by this compound.
Modulation of Cellular Proliferation and Cell Cycle Progression
No data has been published regarding the modulation of cellular proliferation or the cell cycle by this compound.
Role of Hydrogen Bonding and Structural Attributes in Efficacy
The biological efficacy of quinoline (B57606) derivatives is profoundly influenced by their structural characteristics, particularly their capacity for hydrogen bonding. The 2,4-quinolinediol (B147529) core contains both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and heterocyclic nitrogen) sites, which are crucial for molecular recognition and binding to biological targets. nbinno.com
Research on related quinoline compounds has demonstrated a clear link between structure and activity. For instance, the introduction of an intermolecular hydrogen-bonding motif into the side chain of 4-aminoquinolines was found to significantly enhance their activity against drug-resistant strains of Plasmodium falciparum. nih.gov Similarly, structure-activity relationship (SAR) studies of 4-substituted quinoline-2-carboxylic acid derivatives, investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, revealed that their binding affinity could be improved by adding an electron-rich substituent at the C4 position that acts as a hydrogen-bond donor. koreascience.kr
Molecular modeling studies further illuminate these interactions. In the context of telomerase inhibition, docking studies of quinoline derivatives have shown specific interactions with amino acids within the enzyme's active site, corroborating the results from quantitative structure-activity relationship (QSAR) models. nih.gov For other heterocyclic inhibitors of telomerase, specific hydrogen bonds between the compound and amino acid residues like Asn421 and Lys437 have been identified as critical for the inhibitory mechanism. researchgate.net The lipophilicity conferred by substituents, such as the cyclohexylpropyl group in this compound, also plays a vital role by influencing the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. biointerfaceresearch.com
Enzyme Inhibition Associated with Cancer Pathways
Quinolinediol derivatives and related heterocyclic compounds have been investigated for their potential to inhibit key enzymes involved in cancer progression. Two such enzymes are telomerase and dihydrofolate reductase.
Telomerase Inhibition:
Telomerase is a reverse transcriptase that maintains telomere length, and its reactivation in the vast majority of cancer cells allows them to achieve replicative immortality, making it a prime target for anticancer drug design. nih.govsemanticscholar.org While not having an immediate cytotoxic effect, telomerase inhibition can lead to telomere shortening and eventual cell senescence or apoptosis. semanticscholar.orgresearchgate.net
Studies on quinoline derivatives have identified them as potential telomerase inhibitors. nih.gov Research employing 3D-QSAR modeling, molecular docking, and molecular dynamics simulations has been used to design and analyze novel telomerase inhibitors based on this scaffold. nih.gov For example, the non-nucleosidic compound BIBR1532 acts as a potent and selective mixed-type non-competitive inhibitor of human telomerase, suggesting a binding site distinct from those for the DNA primer and deoxyribonucleotides. researchgate.net Other heterocyclic systems have also shown promise; a kaempferol (B1673270) derivative demonstrated an IC₅₀ value of less than 50 µM for human telomerase inhibition. researchgate.net
Dihydrofolate Reductase (DHFR) Inhibition:
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are required for the proliferation of rapidly dividing cells, including cancer cells. nih.gov Therefore, DHFR inhibitors function as antifolates, disrupting DNA synthesis and cell growth. nih.govwikipedia.org
While direct studies on this compound as a DHFR inhibitor are limited, related structures such as quinazolinone analogs have been developed as potent mammalian DHFR inhibitors. nih.gov For instance, certain quinazolinone derivatives designed to mimic the structure of methotrexate (B535133) have shown significant inhibitory activity. nih.gov Non-classical, lipophilic antifolates can passively diffuse into cells, making them effective against tumor cell growth. nih.gov
Table 1: Inhibitory Activity of Selected Quinolone-Related Compounds Against Cancer Pathway Enzymes
| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Quinazolinone Analog (Compound 30) | Mammalian DHFR | 0.4 µM | nih.gov |
| Quinazolinone Analog (Compound 31) | Mammalian DHFR | 0.4 µM | nih.gov |
| Kaempferol Derivative | Human Telomerase | < 50 µM | researchgate.net |
| Raltitrexed | Telomerase | 8.899 µM | researcher.life |
| 4-anilinoquinoline-3-carbonitrile (Compound 44) | EGFR | 7.5 nM | nih.gov |
Antimalarial Activity Research Context
Quinoline-based compounds, such as quinine (B1679958) and chloroquine (B1663885), have historically been the cornerstone of antimalarial chemotherapy. biointerfaceresearch.comnih.gov Research continues to explore new quinoline derivatives to combat the spread of drug-resistant malaria. nih.govnih.gov
Precursor Role in Antimalarial Drug Synthesis
The 2,4-quinolinediol scaffold serves as a valuable intermediate in the synthesis of more complex molecules, including potential antimalarial drugs. nbinno.com Its reactive nature allows for modification and elaboration to produce a variety of derivatives. nbinno.com Medicinal chemists utilize quinoline precursors to design and synthesize hybrid molecules, combining the quinoline core with other pharmacophores to create novel agents with enhanced activity. nih.govnih.gov For example, new quinolinyl-1H-1,2,3-triazoles and quinoline-pyrazolopyridine hybrids have been synthesized from quinoline starting materials in an effort to develop new compounds active against P. falciparum. nih.govnih.gov
Exploration of Antagonistic Mechanisms (e.g., NMDA receptor antagonism for related compounds)
While the primary antimalarial mechanism for many quinolines involves inhibiting hemozoin formation in the parasite's food vacuole, researchers also explore other potential targets. mdpi.comscienceopen.com One area of investigation for related heterocyclic compounds involves antagonism of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic transmission in the central nervous system. nih.gov
Studies have shown that compounds with a similar quinazolin-4-one backbone can act as non-competitive and subunit-selective NMDA receptor antagonists. nih.gov Furthermore, various 4-substituted-quinoline-2-carboxylic acid derivatives have been synthesized and evaluated as antagonists at the glycine (B1666218) binding site of the NMDA receptor. koreascience.kr This line of inquiry suggests that quinoline-based structures have the potential to interact with neurological pathways, although the direct relevance of NMDA antagonism to antimalarial activity is still an area for further research.
Activity against Resistant Parasite Strains
The emergence and spread of Plasmodium falciparum strains resistant to conventional drugs like chloroquine (CQ) is a major global health crisis, necessitating the development of new antimalarials. nih.govrsc.org Research has shown that novel quinoline derivatives can be effective against these resistant parasites.
Hybrid compounds that combine the quinoline scaffold with other chemical moieties have demonstrated significant activity. nih.govrsc.org Several studies have reported on derivatives active against chloroquine-resistant (CQR) strains such as Dd2, W2, and K1. nih.govmdpi.comrsc.org For instance, certain 4-aminoquinoline-pyrimidine hybrids display potent activity against both CQ-sensitive (D6) and CQ-resistant (W2) clones of P. falciparum. raco.cat In some cases, newly synthesized analogs are significantly more effective against resistant strains than chloroquine itself. nih.govscienceopen.com
Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives Against Resistant P. falciparum Strains
| Compound/Derivative Class | Strain | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Nopyl-quinolin-8-yl amide (Compound 8) | PfK1 (CQR) | < 1 µM | mdpi.com |
| 4-aminoquinoline-pyrimidine hybrid (Compound 21) | W2 (CQR) | 0.058 µM | raco.cat |
| 4-aminoquinoline-pyrimidine hybrid (Compound 23) | W2 (CQR) | 0.094 µM | raco.cat |
| Monoquinoline Analog (MAQ) | W2 (CQR) | 26.6 nM (HRPII) | scienceopen.com |
| Bisquinoline Analog (BAQ) | W2 (CQR) | 33.3 nM (HRPII) | scienceopen.com |
Other Biologically Relevant Activities
The biological profile of quinoline derivatives extends beyond anticancer and antimalarial applications. The core 2,4-quinolinediol structure is associated with a variety of other potentially therapeutic properties. researchgate.net
Reviews of the quinoline class of compounds highlight a broad spectrum of pharmacological effects, including:
Anti-inflammatory: Quinolone derivatives have been reported to have anti-inflammatory properties. biointerfaceresearch.comsapub.org Specifically, certain 4-carboxyl quinoline derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. capes.gov.br
Antioxidant: The ability to counteract oxidative stress is another reported feature of 2,4-quinolinediol and its derivatives. researchgate.netsapub.org
Antimicrobial: Beyond antimalarial effects, various quinoline derivatives have been tested for broader antibacterial activity. nih.govresearchgate.net
Anticonvulsant and Antidepressant: Some quinoline and 2-quinolone derivatives have been noted for their potential effects on the central nervous system, including anticonvulsant and antidepressant activities. benthamscience.comsapub.org
Cardiovascular: Certain quinoline derivatives have been investigated for their effects on the cardiovascular system. benthamscience.comresearchgate.net
These diverse activities underscore the versatility of the quinoline scaffold in medicinal chemistry, driven by its ability to be chemically modified to interact with a wide range of biological targets. nih.govresearchgate.net
Antioxidant Capacity and Radical Scavenging Mechanisms
The antioxidant properties of 2,4-quinolinediol derivatives are a key aspect of their biological profile. researchgate.netnih.gov These compounds can act as potent radical scavengers, a capacity that is largely attributed to the presence of the hydroxyl groups on the quinoline ring. The 2,4-dihydroxy configuration, in particular, is crucial for these antioxidant activities.
Studies on various quinoline derivatives have demonstrated their efficacy in scavenging different types of radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS) such as the hydroxyl radical (HO•). nih.govnih.govnih.govrsc.org For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown significant DPPH radical scavenging activity, comparable to the standard antioxidant Trolox. mdpi.com The antioxidant potential is not only dependent on the core structure but also on the nature and position of the substituents. For example, the presence of electron-donating groups can enhance the antioxidant capacity.
The general reactivity of 2,4-quinolinediol allows it to undergo oxidation to form quinoline-2,4-dione derivatives, a reaction that highlights its potential to act as a reducing agent in biological systems. This inherent reactivity, coupled with the ability to chelate metals, further contributes to its antioxidant profile. nih.gov
Table 1: Antioxidant Activity of Selected Quinolinediol Derivatives
| Compound/Derivative Class | Assay | Activity/Finding | Reference |
| 2,4-Quinolinediol | General | The 2,4-dihydroxy configuration enables metal chelation and hydrogen bonding, critical for antioxidant activity. | |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compounds 3g and 3h) | DPPH Radical Scavenging | Showed promising antioxidant activity at 10 µM, with scavenging of 70.6% and 73.5%, respectively. | mdpi.com |
| Pyrimido[5,4-c]quinoline derivatives (Compounds 4c and 5g) | Multiple assays (DPPH, TEAC, FRAP, etc.) | Exhibited significant antioxidant activities. | nih.gov |
| 3,8-dihydroxyquinoline | DPPH Radical Scavenging & Metal Chelation | Showed both radical scavenging and metal chelating activity. | nih.gov |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH Radical Scavenging | Demonstrated the greatest potential as a radical scavenger among the tested derivatives. | rsc.org |
Investigations of Enzyme Inhibitory Properties (e.g., acetylcholinesterase for related compounds)
The 2,4-quinolinediol framework is a versatile scaffold for the design of enzyme inhibitors. nih.gov The ability of the hydroxyl groups to form hydrogen bonds is a key factor in the interaction of these compounds with the active sites of various enzymes.
One area of significant interest is the inhibition of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). scielo.org.mx Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease. While direct studies on this compound are not prevalent, research on related quinoline derivatives has shown promise. For instance, some quinoline derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), another target for Alzheimer's disease therapy. nih.gov
Furthermore, quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases. nih.govbiorxiv.org This inhibitory action is often achieved through mechanisms like DNA intercalation, which can lead to conformational changes in the enzyme-DNA complex. nih.gov The inhibition of enzymes such as NADPH oxidase by derivatives containing a cyclohexyl group has also been reported, suggesting a potential role in mitigating oxidative stress-related pathologies like Parkinson's disease. nih.gov
The broad spectrum of enzyme inhibition by quinoline derivatives highlights the potential of the 2,4-quinolinediol core in designing targeted therapeutic agents. The specific nature of the substituents plays a crucial role in determining the potency and selectivity of inhibition. rsc.org
Table 2: Enzyme Inhibitory Properties of Selected Quinolinediol and Related Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |
| Quinoline Derivatives | Acetylcholinesterase (AChE) | Some derivatives have shown inhibitory activity, suggesting potential for neurodegenerative disease treatment. | scielo.org.mx |
| Quinoline Derivatives | Phosphodiesterase 5 (PDE5) | A series of quinoline derivatives were synthesized and evaluated for PDE5 inhibitory activity, with some showing high potency. | nih.gov |
| Quinoline-based analogs | DNA Methyltransferases (e.g., DNMT1) | Showed low micromolar inhibitory potency against human DNMT1. | nih.gov |
| (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-one | NADPH Oxidase (Nox) | Identified as a novel inhibitor with therapeutic potential for Parkinson's disease. | nih.gov |
| Quinoline Derivatives | Phosphodiesterase 10A (PDE10A) | Structure-activity relationship studies revealed features important for inhibitory potency. | rsc.org |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Tubulin Polymerization | Identified as new inhibitors of tubulin polymerization, with potential as anticancer agents. | rsc.org |
Intermolecular Interactions with Biomolecules (e.g., DNA, proteins)
The biological activity of 2,4-quinolinediol derivatives is fundamentally linked to their ability to interact with biomolecules such as DNA and proteins. researchgate.netnih.gov These interactions are typically non-covalent and include hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org
The planar aromatic structure of the quinoline ring system makes it well-suited for intercalation into the DNA double helix. nih.govnih.gov This mode of binding involves the insertion of the flat ring system between the base pairs of DNA. Evidence for this type of interaction comes from various spectroscopic techniques, such as UV-visible and circular dichroism spectroscopy, which show characteristic changes upon binding. nih.gov For example, pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives have been shown to intercalate into DNA, leading to conformational changes in the DNA structure. nih.gov The substituents on the quinoline ring can further influence the binding affinity and specificity.
In addition to DNA, 2,4-quinolinediol derivatives can also bind to proteins. The hydroxyl groups at the 2- and 4-positions are capable of forming hydrogen bonds with amino acid residues in the binding pockets of proteins. The lipophilic nature of the quinoline ring and any attached alkyl or aryl groups can facilitate hydrophobic interactions, which are also crucial for binding. For instance, the cyclohexylpropyl group in this compound would be expected to engage in significant hydrophobic interactions within a protein's binding site. Molecular docking studies on various quinoline derivatives have helped to elucidate the specific interactions that govern their binding to target proteins, such as HIV reverse transcriptase and phosphodiesterase 10A. rsc.orgnih.gov
Table 3: Intermolecular Interactions of Quinolinediol and Related Derivatives with Biomolecules
| Compound/Derivative Class | Biomolecule | Type of Interaction | Key Findings | Reference |
| Pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives | DNA | Intercalation | Confirmed through spectroscopic methods and ethidium (B1194527) bromide displacement assays. | nih.gov |
| Quinoline-based analogs | DNA | Intercalation (minor groove) | Intercalation into CamA-bound DNA caused a conformational shift in the enzyme. | nih.gov |
| Quinoline derivatives containing a pyrimidine (B1678525) moiety | HIV Reverse Transcriptase | Hydrogen bonding, Hydrophobic interactions | Docking studies showed good binding interactions with the active domain of the receptor. | nih.gov |
| Quinoline derivatives | Phosphodiesterase 10A (PDE10A) | Hydrogen bonds, π–π stacking, Hydrophobic contacts | Molecular modeling revealed these interactions to be crucial for binding affinity. | rsc.org |
Advanced Analytical and Computational Methodologies in 2,4 Quinolinediol Research
Spectroscopic Characterization Techniques
Spectroscopic methods are the cornerstone for the elucidation of the molecular structure and functional groups present in novel compounds. For 3-(3-Cyclohexylpropyl)-2,4-quinolinediol, a multi-technique approach would be essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For a compound like this compound, a suite of NMR experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC would be employed to map out the carbon-hydrogen framework.
In related 3-substituted 2-methyl-quinolin-4(1H)-ones, ¹³C NMR has been effectively used to study tautomerism. A significant deshielding of the C4 carbon nucleus in the ¹³C NMR spectrum is indicative of the predominance of the 4-oxo tautomeric form in solution nuph.edu.ua. For this compound, the chemical shifts of the cyclohexyl and propyl protons and carbons would be expected in the upfield region, while the aromatic protons of the quinoline (B57606) ring would appear in the downfield region. The specific chemical shifts and coupling constants would confirm the connectivity of the 3-cyclohexylpropyl substituent to the C3 position of the quinolinediol core.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Quinoline H5-H8 | 7.0 - 8.0 | 115 - 140 |
| Quinoline C2, C4 | - | 160 - 170 |
| Quinoline C3 | - | ~110 |
| Quinoline C4a, C8a | - | 120 - 145 |
| Propyl CH₂ (alpha) | ~2.5 | ~30 |
| Propyl CH₂ (beta) | ~1.6 | ~28 |
| Propyl CH₂ (gamma) | ~1.3 | ~35 |
| Cyclohexyl CH | ~1.7 | ~40 |
| Cyclohexyl CH₂ | 1.0 - 1.8 | 25 - 34 |
Note: The data in this table is hypothetical and based on general chemical shift ranges for similar structural motifs.
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, respectively, typically in the range of 3400-3200 cm⁻¹. The C=O stretching vibration of the quinolone tautomer would appear around 1650 cm⁻¹ mdpi.com. The aromatic C-H and C=C stretching vibrations would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated quinoline system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern and the solvent environment. For related quinoline derivatives, electronic transitions are well-documented nih.gov.
Table 2: Expected FT-IR and UV-Vis Data for this compound
| Technique | Expected Absorption | Functional Group/Transition |
| FT-IR | 3400-3200 cm⁻¹ | O-H and N-H stretching |
| FT-IR | 3100-3000 cm⁻¹ | Aromatic C-H stretching |
| FT-IR | 2950-2850 cm⁻¹ | Aliphatic C-H stretching |
| FT-IR | ~1650 cm⁻¹ | C=O stretching (keto tautomer) |
| FT-IR | 1600-1450 cm⁻¹ | Aromatic C=C stretching |
| UV-Vis | 250-400 nm | π-π* and n-π* transitions |
Mass Spectrometry for Compound Identity and Purity
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and purity. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, with characteristic losses of the cyclohexylpropyl side chain. In studies of similar compounds, the molecular ion peak is often observed as the base peak nih.gov.
Solvatochromic and Halochromic Studies for Environmental Effects on Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is reflected in a shift in its UV-Vis absorption spectrum. This phenomenon provides insights into the electronic ground and excited states of a molecule and its interactions with the solvent. Halochromism is the color change that occurs upon a change in pH. While specific studies on this compound are not available, research on other quinoline-based dyes demonstrates their sensitivity to solvent polarity and pH, which can influence the tautomeric equilibrium.
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, complementing experimental findings and providing a deeper understanding of molecular properties.
Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Tautomer Stability
Density Functional Theory (DFT) calculations are widely used to model the geometric and electronic properties of molecules. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles.
Calculate spectroscopic data: To simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental data for validation nih.gov.
Determine tautomer stability: The 2,4-quinolinediol (B147529) system can exist in several tautomeric forms. DFT calculations can predict the relative energies of these tautomers, providing insights into which form is most stable in the gas phase or in different solvents nuph.edu.uanih.gov.
Analyze the electronic structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized, and their energy gap can be calculated to predict the molecule's reactivity and electronic properties.
In studies of related 3-substituted quinolin-4-ones, DFT calculations have been instrumental in corroborating experimental NMR data regarding the predominant tautomeric form nuph.edu.ua.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
The process involves the preparation of both the ligand and the protein structures. The three-dimensional structure of the target protein is often obtained from crystallographic databases like the Protein Data Bank (PDB). The ligand's 3D conformation is typically generated and energy-minimized using computational chemistry software.
Docking algorithms then explore a vast number of possible binding poses of the ligand within the protein's binding site, evaluating each pose using a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. researchgate.netresearchgate.net The results of molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein.
| Target Protein (Hypothetical) | Ligand | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |
| Tyrosine Kinase XYZ | This compound | -8.5 | LYS745, GLU762, ASP800 |
| PIM1 Kinase | This compound | -7.9 | VAL126, LEU174, ASP186 |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking simulations.
Cheminformatics for Molecular Properties and Library Design
Cheminformatics encompasses the use of computational and informational techniques to a broad range of problems in the field of chemistry. For a compound like this compound, cheminformatics tools can be employed to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
One of the key applications of cheminformatics is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity. nih.govmdpi.com By analyzing a dataset of related 2,4-quinolinediol derivatives, a QSAR model could predict the biological activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Furthermore, cheminformatics is instrumental in the design of compound libraries. By applying filters based on desirable physicochemical properties (e.g., Lipinski's rule of five) and structural diversity, vast virtual libraries of 2,4-quinolinediol derivatives can be generated and screened in silico to identify compounds with optimal drug-like characteristics.
| Molecular Descriptor | Calculated Value (Illustrative) for this compound |
| Molecular Weight | 299.39 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.8 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 60.7 Ų |
This table contains illustrative data for key molecular properties that can be calculated using cheminformatics tools.
Quantum Chemical Calculations for Energetic and Spectroscopic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetic properties of molecules. nih.govmdpi.com These methods can be applied to this compound to compute a variety of parameters that are difficult or impossible to measure experimentally.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often referred to as frontier orbitals, are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netscirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation properties. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the diol group and the nitrogen atom of the quinoline ring.
Chemical Shifts: Quantum chemical calculations can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. This can be an invaluable aid in the structural elucidation and characterization of newly synthesized 2,4-quinolinediol derivatives. researchgate.net
| Quantum Chemical Parameter | Calculated Value (Illustrative) for this compound |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Predicted ¹³C Chemical Shift (C4-OH) | 165 ppm |
This table presents illustrative data for energetic and spectroscopic parameters that can be obtained from quantum chemical calculations.
Emerging Research Applications and Future Perspectives for 2,4 Quinolinediol Derivatives
Development of Advanced Molecular Probes
The unique structural features of 2,4-quinolinediol (B147529) derivatives make them promising candidates for the development of sophisticated molecular probes for various biological applications.
Fluorescent Probes for Bioimaging and Cellular Component Sensing
Naturally derived fluorescent compounds have gained significant attention for their use in live cell imaging, biosensing, and protein tagging. mdpi.com Quinoline-based fluorescent probes, in particular, have been designed for sensitive detection of biological molecules. For instance, a quinoline-derived D-A-D type fluorescent probe was rationally designed and synthesized for the detection of tetrameric transthyretin, a protein associated with hereditary amyloidosis. nih.gov While this specific study does not focus on 3-(3-Cyclohexylpropyl)-2,4-quinolinediol, it highlights the potential of the broader quinoline (B57606) class in developing probes for bioimaging. The development of fluorescent probes allows for the real-time analysis of enzyme activities and metabolic processes within living cells, offering insights into disease mechanisms. mdpi.com
Specific Sensors for Biomolecules and Ions
The development of specific sensors for biomolecules and ions is a critical area of research. Fluorescent probes can act as diagnostic tools, for example, by indicating elevated chloride levels in bodily fluids. mdpi.com The design of such sensors often relies on the principle of creating molecules that exhibit a change in their fluorescent properties upon binding to a specific target. The 2,4-quinolinediol scaffold can be functionalized to create specific binding pockets for various biomolecules and ions, paving the way for the development of highly selective sensors.
Role as a Privileged Scaffold in Medicinal Chemistry Design
The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov
Strategies for Rational Drug Design and Optimization
Rational drug design is a process that involves creating new medications based on a knowledge of the biological target. scitechnol.com This process often utilizes computational modeling to design molecules that are complementary in shape and charge to their biological target. scitechnol.com The 2,4-quinolinediol structure can be systematically modified to optimize its binding affinity and selectivity for a particular biological target. This involves techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking to understand how structural modifications impact biological activity. mdpi.com For example, molecular modeling has been successfully used to design a rigid analog of sitagliptin, a DPP-4 inhibitor, by replacing a flexible moiety with a cyclohexylamine (B46788) group, leading to a potent inhibitor with an excellent in vivo activity and pharmacokinetic profile. nih.gov This demonstrates the power of rational design in optimizing drug candidates.
Molecular Hybridization with Other Pharmacophores
Molecular hybridization involves combining two or more pharmacophores—the part of a molecule responsible for its biological activity—to create a new hybrid molecule with improved affinity, selectivity, and efficacy. The 2,4-quinolinediol scaffold can be linked to other known pharmacophores to create novel drug candidates with dual or synergistic modes of action. This strategy has been widely used in the development of new anticancer, antiviral, and antiparasitic agents. nih.gov
Materials Science Applications
While the primary focus of research on 2,4-quinolinediol derivatives has been in the biomedical field, their unique photophysical properties suggest potential applications in materials science. The synthesis of various quinoline derivatives has been explored for their photophysical characteristics, including absorption and emission wavelengths. scielo.br For instance, certain quinoline-2,4-dicarboxylate derivatives have been synthesized using metal-free, eco-friendly methods, highlighting a move towards sustainable chemical synthesis. rsc.org The investigation into the optical properties of novel biologically active compounds, such as certain triazole derivatives, has shown their potential as water-soluble blue fluorophores, making them candidates for selective sensors. mdpi.com Although direct applications of this compound in materials science are not yet widely reported, the broader class of quinoline derivatives shows promise for the development of new materials with tailored optical and electronic properties.
Luminescent Materials and Optoelectronic Applications
The inherent photophysical properties of the quinoline nucleus make its derivatives promising candidates for the development of novel luminescent materials. Research has demonstrated that specific substitutions on the quinoline ring system can lead to compounds with significant spectral-luminescence properties. For instance, studies on vinyl-substituted quinolines, such as 2-[2-(pyridin-4-yl)vinyl]quinolines, have been conducted to explore their synthesis and luminescence characteristics. documentsdelivered.com This research opens avenues for the application of quinolinediol derivatives in optoelectronic devices, where the ability to absorb and emit light is paramount. The development of such materials is crucial for creating next-generation displays, sensors, and organic light-emitting diodes (OLEDs).
Energy Storage Systems (e.g., Organic Molecule Electrodes in Supercapacitors)
In the quest for more efficient and sustainable energy storage solutions, organic molecules are emerging as viable alternatives to traditional inorganic materials. Quinolinediol derivatives are being investigated for their potential use in energy storage systems, particularly as electrodes in supercapacitors.
A notable study involved the use of 2,8-quinolinediol (B32275) (QD) to modify reduced graphene oxide (rGO) for the creation of an organic molecule electrode (OME). acs.org This QD/rGO composite, when used as the positive electrode in an asymmetric supercapacitor (ASC) with a Ti3C2Tx MXene negative electrode, demonstrated impressive performance. acs.org The device operated within a wide voltage window of 1.6 V in a 1 M H₂SO₄ electrolyte and exhibited a high specific capacitance and excellent cycling stability. acs.org Such findings underscore the potential of quinolinediol derivatives in developing high-performance energy storage devices. acs.org The ability of these organic compounds to undergo fast and reversible redox reactions makes them highly suitable for supercapacitor applications. acs.orgresearchgate.netresearchgate.net
Performance of Quinolinediol-Based Supercapacitor
| Parameter | Value | Reference |
|---|---|---|
| Electrode Material | 2,8-quinolinediol/reduced graphene oxide (QD/rGO-0.75) | acs.org |
| Device Type | Asymmetric Supercapacitor (ASC) | acs.org |
| Voltage Window | 1.6 V | acs.org |
| Specific Capacitance | 371 F g⁻¹ at 5 mV s⁻¹ | acs.org |
| Cycling Stability | 83.5% retention over 10,000 cycles | acs.org |
Future Research Directions and Challenges
The field of quinolinediol research is dynamic, with several key areas poised for significant advancement. Future efforts will likely concentrate on overcoming existing challenges and leveraging new technologies to unlock the full potential of these compounds.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While various methods exist for synthesizing the quinoline scaffold, the development of more efficient, cost-effective, and environmentally friendly pathways remains a critical goal. mdpi.comrsc.org Modern synthetic strategies are increasingly focused on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby improving atom economy and reducing waste. rsc.orgfrontiersin.org
Recent advancements include the use of novel catalysts, such as a magnetically recoverable palladium catalyst for the synthesis of quinazolinones, a related heterocyclic structure. frontiersin.org This approach utilizes an eco-friendly solvent system and allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. frontiersin.org Other innovative methods involve photo-induced oxidative cyclization and transition-metal-free protocols. mdpi.com The exploration of such sustainable synthetic routes is essential for the large-scale and responsible production of quinolinediol derivatives for various applications. frontiersin.org
In-depth Mechanistic Elucidation of Biological Activities
Quinoline and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govbenthamscience.combiointerfaceresearch.com The foundational 2-quinolinone structure is at the core of many natural and synthetic compounds with diverse biological effects. figshare.com While numerous studies have demonstrated these effects, a deeper understanding of the underlying molecular mechanisms is often lacking.
Future research must focus on elucidating the specific interactions between quinolinediol derivatives and their biological targets. This involves identifying the precise proteins, enzymes, or nucleic acids they interact with and understanding how these interactions lead to the observed therapeutic effects. mdpi.comnih.gov Such mechanistic insights are crucial for the rational design of more potent and selective drug candidates with improved therapeutic profiles.
Integration of Advanced Artificial Intelligence/Machine Learning for Compound Discovery and Optimization
Machine learning models, including generative adversarial networks (GANs) and graph neural networks (GNNs), can predict the physicochemical properties, efficacy, and potential toxicity of new molecules before they are synthesized. researchgate.netnih.gov This predictive capability streamlines the screening process, reduces the reliance on costly and time-consuming laboratory experiments, and enhances the probability of success. emanresearch.orgresearchgate.net By automating and enhancing various stages of the discovery pipeline, from target identification to lead optimization, AI and ML will be indispensable tools for developing the next generation of quinolinediol-based therapeutics and materials. ijisrt.comnih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3-cyclohexylpropyl)-2,4-quinolinediol derivatives?
A multi-step synthesis approach is commonly employed, starting with 2,4-quinolinediol as a coupling component. Heterocyclic azoquinoline derivatives can be synthesized via diazotization and coupling reactions under controlled pH and temperature. Post-synthesis purification via column chromatography, followed by structural confirmation using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy, is critical. Quantum chemical calculations (e.g., PBE1PBE method with 6-311++g(d,p) basis sets) can validate electronic properties .
Q. How can the electronic properties and solubility of this compound be optimized for biological studies?
Solvent polarity adjustments (e.g., using DMSO or ethanol) and co-solvent systems can enhance solubility. Structural modifications, such as introducing hydrophilic substituents, may improve aqueous compatibility. Computational tools like density functional theory (DFT) predict electronic transitions (e.g., HOMO-LUMO gaps) and dipole moments, guiding synthetic optimization .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
FT-IR identifies functional groups (e.g., hydroxyl and quinoline rings). ¹H-NMR and ¹³C-NMR resolve proton and carbon environments, while 2D-NMR (e.g., COSY, HSQC) clarifies connectivity. High-resolution mass spectrometry (HRMS) confirms molecular mass. Cross-referencing experimental spectra with computational predictions enhances accuracy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity via MTT assays. Combine metabolomics (LC-MS) to identify differential metabolites (e.g., sphingolipids, glycerophospholipids) and network toxicology to map affected pathways (e.g., glutathione metabolism). Dose-response studies and comparative analysis with structural analogs clarify mechanism-action relationships .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding, while molecular dynamics (MD) simulations assess stability. DFT calculations evaluate charge distribution and reactive sites. Validate predictions with experimental binding assays (e.g., surface plasmon resonance) and mutagenesis studies .
Q. What metabolomic approaches identify biomarkers for this compound exposure in hepatotoxicity studies?
Untargeted metabolomics using LC-MS/MS identifies hepatic metabolites (e.g., 2,8-quinolinediol, sphingosine-1-phosphate). Pathway enrichment analysis (via KEGG or MetaboAnalyst) links metabolites to disrupted processes (e.g., arginine/proline metabolism). Multi-omics integration with transcriptomics enhances biomarker specificity .
Q. How do structural modifications at the cyclohexylpropyl moiety influence the pharmacological profile of 2,4-quinolinediol derivatives?
Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., alkyl chain length, halogenation). Test biological activity in cell-based assays (e.g., antioxidant capacity via DPPH radical scavenging). Computational SAR (e.g., CoMFA, CoMSIA) quantifies steric/electronic effects on efficacy .
Notes
- Methodological rigor : Cross-validate experimental findings with computational models (e.g., NMR shifts via DFT) to minimize artifacts .
- Toxicological assessment : Prioritize in vitro hepatocyte models for early-stage toxicity screening before in vivo studies .
- Data interpretation : Address solvent effects in UV-Vis studies by comparing λmax across polar/non-polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
